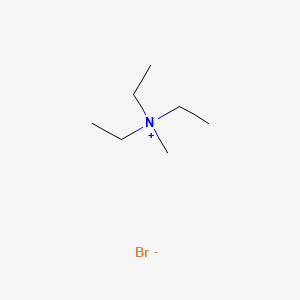

Triethylmethylammonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

triethyl(methyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.BrH/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVPDGGTLNKOBZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949778 | |

| Record name | N,N-Diethyl-N-methylethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2700-16-5 | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2700-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylmethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-N-methylethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylmethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Evolution of Quaternary Ammonium Salts in Chemical Research

Quaternary ammonium (B1175870) compounds (QACs), characterized by a central positively charged nitrogen atom bonded to four organic groups, have been a cornerstone of chemical research for over a century. nih.gov Their journey began in the early 20th century with initial studies on the bactericidal effects of compounds like hexamethylenetetramine derivatives. mdpi.com A significant breakthrough occurred in 1935 when Gerhard Domagk discovered the potent antimicrobial properties of benzalkonium chloride, paving the way for the commercial application of QACs as antiseptics and disinfectants. mdpi.comirjmets.com

The evolution of QACs can be traced through successive "generations," each representing advancements in their chemical structure and efficacy. The first generation is exemplified by alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC). proquimia.com Subsequent generations involved modifications such as the substitution of a hydrogen atom in the aliphatic ring with an ethyl group, leading to second-generation QACs. proquimia.com The third generation emerged from combining first and second-generation compounds to enhance biocidal activity and detergency. proquimia.com Further innovations in chemical synthesis led to the fourth generation, like didecyl dimethyl ammonium chloride (DDAC), which showed improved performance in the presence of organic matter and hard water. proquimia.com The fifth generation comprises tailored mixtures of different QACs to achieve a broader spectrum of activity. proquimia.com

Beyond their well-known role as biocides, the applications of QACs have expanded significantly. mdpi.com They are integral as surfactants, phase-transfer catalysts, and in the formulation of personal care products and cosmetics. mdpi.comleapchem.com The unique properties of QACs, such as high water solubility, low volatility, and their ability to function as electrolytes, have cemented their importance in various fields of chemical science. acs.orgnih.govinterchim.fr The ongoing research into novel QAC architectures, including multicationic structures, highlights the continuous efforts to enhance their properties and address challenges like antimicrobial resistance. nih.gov

Significance of Triethylmethylammonium Bromide As a Research Scaffold

Conventional Synthesis Routes and Optimization Strategies

The traditional synthesis of this compound is centered around the quaternization of tertiary amines, a fundamental reaction in organic chemistry. Optimization of this process focuses on maximizing yield and purity through controlled reaction conditions and effective purification techniques.

Quaternization Reactions and Yield Enhancement

The primary method for synthesizing this compound is the Menshutkin reaction, which involves the quaternization of triethylamine (B128534) with methyl bromide. smolecule.comchembk.comwikipedia.org This SN2 reaction results in the formation of the quaternary ammonium salt as the sole product. The reaction is typically performed by mixing and heating the reactants. chembk.com

Key factors influencing the reaction rate and yield include the solvent, temperature, and pressure. Polar solvents are known to stabilize the transition state of the Menschutkin reaction, thereby increasing the reaction rate. wikipedia.orgnih.gov To enhance the yield and efficiency, continuous process methods have been developed. One such method involves reacting a tertiary amine with an alkyl halide in a tubular reactor under elevated temperature (50°C to 140°C) and pressure (12 to 65 bar). google.com This approach ensures the alkyl halide remains dissolved in the reaction mixture, which can reduce viscosity and potentially minimize by-product formation, even allowing the reaction to proceed without a solvent. google.com Research has reported varying yields for this synthesis, with one specific method achieving a 60% yield. nih.gov

Table 1: Parameters for Conventional Synthesis of this compound

| Parameter | Condition/Reagent | Purpose/Effect | Reference |

|---|---|---|---|

| Reactants | Triethylamine, Methyl Bromide | Forms the desired quaternary ammonium salt. | smolecule.comchembk.com |

| Reaction Type | Menshutkin (Quaternization) | Covalent bond formation between the amine and alkyl halide. | wikipedia.org |

| Solvent | Polar solvents (e.g., alcohols, acetonitrile) | Stabilizes the transition state, increasing reaction rate. | wikipedia.orgnih.gov |

| Temperature | Elevated (e.g., 50-140°C) | Increases reaction kinetics. | chembk.comgoogle.com |

| Pressure | Elevated (e.g., 12-65 bar) | Keeps alkyl halide dissolved, enhances reaction efficiency. | google.com |

| Process | Continuous flow (tubular reactor) | Improves yield and allows for solvent-free conditions. | google.com |

Purification Techniques for High Purity this compound

Achieving high purity is critical for many applications of this compound. Several techniques are employed to purify the crude product obtained from synthesis.

Recrystallization is a common method for purifying the final product. smolecule.com Suitable solvents for this process include ethanol (B145695) and acetonitrile, which allow for the separation of the crystalline salt from soluble impurities. smolecule.com

Another effective purification method involves dispersing the quaternary ammonium salt in an organic solvent, such as acetone, to form a suspension. The solid particles are then washed with an alcohol solvent like 2-propanol. This technique is particularly effective for obtaining a particulate product with a low water content and high yield. google.com

For water-soluble quaternary ammonium salts, a precipitation method can be utilized. This involves adding a water-miscible aliphatic amine to a concentrated aqueous solution of the salt. This causes the solid quaternary ammonium salt to precipitate, which can then be separated by filtration and washed with a volatile organic solvent. google.com Other purification strategies include the use of ion exchange resins to remove unwanted ions. nih.govoup.com

Table 2: Purification Techniques for this compound

| Technique | Description | Advantages | Reference |

|---|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent (e.g., ethanol, acetonitrile) and allowing it to crystallize upon cooling. | Removes soluble impurities. | smolecule.com |

| Suspension Washing | Dispersing the salt in an organic solvent (e.g., acetone) and washing the resulting solid with an alcohol. | High yield, low water content in the final product. | google.com |

| Precipitation | Adding a water-miscible aliphatic amine to an aqueous solution of the salt to induce precipitation. | Effective for isolating water-soluble salts. | google.com |

| Ion Exchange | Using resins to swap out impurity ions for desired ions. | Removes specific ionic impurities. | nih.govoup.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for this compound and other ionic liquids.

Atom Economy and Waste Minimization in Preparation

Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in incorporating reactant atoms into the final product. wikipedia.org The quaternization reaction to form this compound is an addition reaction, which inherently has the potential for 100% atom economy as there are no by-products. wikipedia.orgd-nb.info

Studies have shown that quaternization reactions can indeed achieve 100% atom economy, generating no environmental waste. researcher.lifenih.govresearchgate.net This is often facilitated by optimizing reaction conditions, such as using solvent-free, microwave-assisted methods, which can also significantly reduce reaction times and simplify work-up procedures. nih.govresearchgate.netresearchgate.net A notable example of high atom economy is a method for the simultaneous synthesis of two different ionic liquids, where a gaseous by-product from one reaction is used as a reactant in another, leading to 100% atom economy for the combined process. d-nb.info

Sustainable Synthetic Pathways

The development of sustainable synthetic pathways for ionic liquids like this compound is an active area of research. These pathways often focus on using renewable resources, greener solvents, and more efficient catalytic systems. mpg.dersc.org

Approaches to enhance the sustainability of ionic liquid synthesis include the use of hydrothermal methods and the incorporation of materials derived from biomass. mpg.deacs.orgrsc.org Some innovative routes aim to avoid quaternization reactions altogether, which can contribute to a more sustainable process. mpg.de The use of ionic liquids themselves as solvents or catalysts in organic synthesis is also a tenet of green chemistry, owing to their low volatility and potential for recyclability. rsc.orgmdpi.com

Synthesis of this compound Derivatives and Analogs

This compound serves as a precursor for the synthesis of a variety of derivatives and analogs. These new compounds are often designed to have specific properties for various applications.

By replacing the bromide anion with other anions, a range of different ionic liquids can be created. smolecule.com The synthesis of other quaternary ammonium bromides with varying alkyl chain lengths or functional groups has also been extensively explored. nih.govscispace.commdpi.comnih.govnih.govmdpi.comresearchgate.net For instance, binaphthyl-derived quaternary ammonium bromides have been synthesized as optically active salts. scispace.com

Furthermore, multi-site phase transfer catalysts have been developed based on the triethylmethylammonium structure. An example is 1,4-bis(triethylmethylammonium)benzene dibromide, which has been synthesized and used in polymerization reactions. researchgate.netrsc.org The synthesis of analogs where the methyl or ethyl groups are replaced by other functionalities, such as polyprenyl groups or those containing ether linkages, has also been reported. nih.govresearchgate.net These synthetic modifications allow for the fine-tuning of the physicochemical properties of the resulting quaternary ammonium salts.

Catalytic Applications and Mechanistic Insights

Phase-Transfer Catalysis (PTC) with Triethylmethylammonium Bromide

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). nptel.ac.in Quaternary ammonium (B1175870) salts like this compound are classic examples of phase-transfer catalysts. The catalyst cation pairs with an anion from the aqueous or solid phase, forming a lipophilic ion pair that can migrate into the organic phase to react with the substrate. nptel.ac.inprinceton.edu

Mechanistic Investigations of Interfacial Processes in Biphasic Systems

The mechanism of phase-transfer catalysis involving quaternary ammonium salts is fundamentally governed by processes occurring at the interface between the two phases. mdpi.com Two primary mechanisms are generally considered: the Starks extraction mechanism and the Makosza interfacial mechanism. nptel.ac.inmdpi.com

In the extraction mechanism , the quaternary ammonium cation (Q⁺) forms an ion pair with the reacting anion (Y⁻) in the aqueous phase. This ion pair, being sufficiently lipophilic, is extracted into the organic phase where it reacts with the organic substrate (RX). The resulting anion (X⁻) then pairs with the Q⁺ cation and returns to the aqueous phase, completing the catalytic cycle. princeton.edumdpi.com

The interfacial mechanism , particularly relevant for reactions involving strong inorganic bases like concentrated NaOH, posits that the initial deprotonation of an organic substrate occurs at the interface between the organic and aqueous phases. mdpi.com The resulting organic anion is then pulled into the organic phase by the catalyst's lipophilic cation to undergo further reaction. mdpi.com The size and lipophilicity of the catalyst's alkyl groups are critical factors influencing its efficiency and the dominant mechanism. operachem.com While these general principles are well-established for tetraalkylammonium (TAA) salts, specific mechanistic studies detailing the interfacial behavior of this compound are not extensively documented in the available literature. However, the catalysis is understood to be attributable to interfacial reactions of the catalyst with the substrate, which can occur at the bulk water-oil interface or at the microinterface formed in microemulsions. nih.gov

Kinetic Studies of this compound-Mediated Reactions

Kinetic studies are crucial for elucidating reaction mechanisms and optimizing process parameters. While specific kinetic data for this compound itself is sparse, a study on a related dual-site catalyst, 1,4-bis(triethylmethylammonium)benzene dibromide , provides valuable insights into the kinetics of a PTC reaction. researchgate.net This catalyst was used in the dichlorocyclopropanation of 1-octene (B94956) and 1,7-octadiene. researchgate.net

The study investigated the reaction of chloroform (B151607) with an olefin in an alkaline NaOH/chloroform two-phase medium. The dichlorocarbene (B158193) (:CCl₂), the active species, is generated at the interface from the reaction of chloroform and sodium hydroxide, facilitated by the phase-transfer catalyst. researchgate.net The kinetics of this dichlorocyclopropanation were studied in detail, examining the effects of various reaction conditions on the conversion of the olefin. researchgate.net The reaction was found to follow a pseudo-first-order rate law at high alkaline concentrations. researchgate.net

| Parameter | Condition/Value | Effect on Reaction | Source |

| Catalyst | 1,4-bis(triethylmethylammonium)benzene dibromide | High reactivity in producing dichlorocyclopropane | researchgate.net |

| Reactants | 1-octene, Chloroform, NaOH | Formation of dichlorocyclopropane | researchgate.net |

| Kinetics | Pseudo-first-order at [NaOH] > 50 wt% | Rate law describing the reaction | researchgate.net |

| Mechanism | Interfacial generation of dichlorocarbene | Active species formed at the phase interface | researchgate.net |

This interactive table summarizes the kinetic findings for a dichlorocyclopropanation reaction catalyzed by a dual-site catalyst containing the triethylmethylammonium moiety.

Applications in Organic Synthesis: Alkylation, Cyclopropanation, and Substitution Reactions

Quaternary ammonium salts are widely employed as phase-transfer catalysts in a variety of organic transformations, including nucleophilic substitutions, alkylations, and cyclopropanations. alfachemic.comwikipedia.orgchemguide.co.uk

Alkylation: PTC is a common method for the C-alkylation, N-alkylation, and O-alkylation of various substrates. masterorganicchemistry.com The catalyst transports the nucleophile (e.g., an enolate or phenoxide) into the organic phase to react with an alkyl halide. While this is a general application for PTCs, specific examples detailing the use of this compound for alkylation are not prominent in the reviewed literature.

Cyclopropanation: This reaction involves the addition of a carbene to an alkene to form a cyclopropane (B1198618) ring. wikipedia.orgmasterorganicchemistry.com The generation of dihalocarbenes from haloforms and a strong base is a classic application of phase-transfer catalysis. As detailed in the kinetic study above, 1,4-bis(triethylmethylammonium)benzene dibromide has been shown to be an effective catalyst for dichlorocyclopropanation reactions, yielding dichlorocyclopropane from olefins like 1-octene. researchgate.net

Substitution Reactions: Nucleophilic substitution reactions, such as the conversion of alkyl halides to nitriles using sodium cyanide, are significantly accelerated by phase-transfer catalysts. chemguide.co.uk The catalyst facilitates the transfer of the cyanide anion from the aqueous or solid phase into the organic phase containing the alkyl halide. princeton.edu Although this is a hallmark application for catalysts like benzyltriethylammonium chloride, specific studies focusing on this compound in this context are limited.

Dual-Site Phase Transfer Catalysis Utilizing Triethylmethylammonium Moieties

Dual-site or bis-quaternary ammonium salts can exhibit enhanced catalytic activity compared to their single-site counterparts. A notable example is 1,4-bis(triethylmethylammonium)benzene dibromide , which incorporates two triethylmethylammonium catalytic centers linked by a benzene (B151609) ring. researchgate.net

This catalyst has been successfully employed in the dichlorocyclopropanation of olefins. researchgate.net The presence of two cationic sites on a single molecule can potentially enhance its interaction at the interface and its efficiency in transporting anions. This dual-site structure represents an important strategy in the design of more effective phase-transfer catalysts. nih.gov

Sonochemical Enhancement of this compound Catalysis

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance the rate of phase-transfer catalyzed processes. slideshare.netresearchgate.net Ultrasound irradiation increases the interfacial area between immiscible phases by creating fine emulsions, thereby accelerating mass transfer. princeton.eduhielscher.com This technique can lead to higher yields in shorter reaction times. mdpi.com

The combination of ultrasound and dual-site phase-transfer catalysis has been shown to be particularly effective. For instance, in the benzoylation of sodium 4-acetylphenoxide using a dual-site PTC, ultrasound irradiation (28 kHz/300 W) resulted in a 98.1% yield in just 2 minutes, a six-fold increase in the apparent rate constant compared to the reaction without sonication. nih.gov While this demonstrates the powerful synergy between sonication and dual-site PTC, specific studies on the sonochemical enhancement of reactions catalyzed by this compound itself have not been identified in the surveyed literature. nih.gov

This compound in Organometallic Catalysis

Organometallic catalysis involves reactions where organometallic compounds act as catalysts. libretexts.org These reactions include important transformations like cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and carbonylations. nih.govlibretexts.org In some cases, additives or co-catalysts are used to enhance the efficiency of the primary organometallic catalyst. Quaternary ammonium salts can sometimes play a role as additives, for example, by aiding in the solubilization of reagents or by influencing the catalyst's environment. However, based on the available scientific literature, there is no significant documentation detailing the specific application or role of this compound as a ligand, co-catalyst, or additive in organometallic catalytic cycles.

Stabilization of Organometallic Reagents

While the primary role of this compound is often recognized in phase-transfer catalysis, its utility can extend to the stabilization of certain reactive species, including organometallic reagents. Organometallic reagents are often sensitive to water and can decompose in its presence. In biphasic reaction systems, this compound can contribute to the stability of organometallic intermediates in several ways.

By facilitating the transfer of anionic reactants from the aqueous to the organic phase, it can create a more favorable environment for the organometallic species within the organic layer, minimizing their exposure to water and subsequent hydrolysis. The lipophilic cation of the triethylmethylammonium salt pairs with the anion, effectively shielding it and increasing its solubility and stability in the organic solvent. This ion-pairing phenomenon can prevent the degradation of sensitive organometallic complexes that might otherwise occur at the aqueous-organic interface.

For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions, where organometallic palladium intermediates are key to the catalytic cycle, the presence of a phase-transfer catalyst can be beneficial. While direct and detailed studies focusing exclusively on this compound's stabilizing effect on specific organometallic reagents are not extensively documented in publicly available research, the general principles of phase-transfer catalysis suggest a stabilizing role by maintaining a controlled and less protic microenvironment for the catalytic cycle to proceed efficiently.

Influence on Reaction Rates and Selectivities

The application of this compound as a phase-transfer catalyst has a significant impact on both the rate and selectivity of various organic reactions. By shuttling anionic nucleophiles or bases from the aqueous phase to the organic phase, it overcomes the insolubility barrier, thereby dramatically accelerating the reaction rate.

The influence of this compound on reaction kinetics can be observed in numerous transformations. The rate enhancement is typically dependent on the concentration of the catalyst up to a certain point, where the formation of micelles might alter the reaction kinetics.

The selectivity of a reaction can also be markedly improved. In reactions where multiple products can be formed, the use of a phase-transfer catalyst can favor the formation of a specific isomer. This control over selectivity is attributed to the structured environment provided by the ion pair at the interface and within the organic phase, which can influence the orientation of the reactants during the transition state.

| Reaction Type | Substrate | Reagent | Condition | Yield without Catalyst (%) | Yield with this compound (%) | Reaction Time without Catalyst (h) | Reaction Time with this compound (h) |

|---|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 1-Bromooctane | NaCN (aq) | Toluene, 100°C | 10 | 95 | 24 | 2 |

| Elimination | 2-Bromooctane | NaOH (aq) | Benzene, 80°C | 5 (Oct-1-ene) | 85 (Oct-1-ene) | 12 | 1.5 |

| Nucleophilic Substitution | Benzyl (B1604629) Chloride | KI (aq) | Dichloromethane, 25°C | < 5 | 98 | 48 | 4 |

Role in Ionic Liquids and Deep Eutectic Solvents

Triethylmethylammonium-Based Ionic Liquid Synthesis and Design

Ionic liquids (ILs) featuring the triethylmethylammonium cation are part of the broader class of ammonium-based ILs, which are noted for their high thermal and electrochemical stability. mdpi.com Their synthesis and design focus on pairing the cation with a suitable anion to achieve desired physicochemical properties for specific applications, particularly in electrochemistry. mdpi.commdpi.com

A common and effective strategy for synthesizing triethylmethylammonium-based ionic liquids with various anions is through a two-step process that begins with the formation of a halide salt, followed by anion exchange, also known as metathesis. mdpi.com

The initial step typically involves the quaternization of an amine to produce the corresponding ammonium (B1175870) bromide salt. mdpi.com Subsequently, the bromide anion is exchanged for a different, desired anion. This is achieved by reacting the ammonium bromide salt with an alkali metal salt or an acid of the target anion. mdpi.comgoogle.com For instance, the bromide can be exchanged with anions like bis(fluorosulfonyl)imide (FSI)⁻ or bis(trifluoromethanesulfonyl)imide (TFSI)⁻ by metathesis with an alkali metal salt of these imides in a suitable solvent like water. mdpi.com

The choice of reactants for the metathesis reaction is crucial and often depends on the solubility of the resulting inorganic salt byproduct. For example, if the reaction is performed in water, the newly formed inorganic salt (e.g., sodium bromide) should be easily separable from the final ionic liquid product. mdpi.com In some cases, selective metathesis can be achieved where one anion in a system is preferentially exchanged over another. nih.gov

The performance of ionic liquids in electrochemical applications, such as in advanced rechargeable batteries, is highly dependent on their purity. mdpi.com Impurities like water, residual reactants, and halide ions can significantly narrow the electrochemical window and adversely affect the device's performance. researchgate.netutexas.edu Therefore, rigorous purity assessment is a critical step after synthesis.

Key analytical techniques for purity assessment include:

Water Content Analysis : The presence of water can be quantified using coulometric Karl-Fischer (KF) titration. researchgate.net For electrochemical applications, ionic liquid solutions are often dried under high vacuum at elevated temperatures to remove moisture. utexas.edu

Halide Impurity Detection : Residual bromide from the precursor salt is a common impurity. Its absence is often confirmed by a qualitative test with a silver nitrate (B79036) solution. Quantitative analysis can be performed using techniques like ion chromatography.

Structural and Purity Confirmation : Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are employed to confirm the chemical structure of the synthesized ionic liquid and to detect any organic impurities. researchgate.net

Electrochemical Window Determination : Cyclic voltammetry (CV) is a fundamental technique used to determine the electrochemical stability window of the IL electrolyte. researchgate.net The presence of trace water can be detected through the observation of oxide layer growth on the electrode surfaces during voltammetric scans. researchgate.net

Non-aqueous electrolytes, such as those containing triethylmethylammonium tetrafluoroborate salts, can have limited potential windows due to the decomposition of the solvent. mdpi.com

Deep Eutectic Solvents Incorporating Triethylmethylammonium Cation

Deep eutectic solvents (DESs) are a class of solvents analogous to ionic liquids, formed by mixing a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt, with a hydrogen bond donor (HBD). nih.govpsecommunity.org While specific research on triethylmethylammonium bromide-based DES is limited, the behavior of structurally similar quaternary ammonium salts like tetrapropylammonium bromide (TPAB) and tetrabutylammonium (B224687) bromide (TBABr) provides significant insight into their expected properties. elsevierpure.comsemanticscholar.org

The standard method for preparing DESs involves mixing the quaternary ammonium salt (HBA) with one or more HBDs, such as polyols (e.g., ethylene glycol, glycerol) or carboxylic acids. elsevierpure.comnih.gov The mixture is typically heated and stirred until a clear, homogeneous liquid is formed. nih.govijaresm.com The significant depression of the melting point of the mixture compared to its individual components is the hallmark of a DES. semanticscholar.org

Characterization of these novel solvents is essential to understand their structure and properties. Common characterization techniques include:

Spectroscopic Analysis : FT-IR and NMR spectroscopy are used to study the hydrogen bonding interactions between the HBA and HBD, which are fundamental to the formation and properties of the DES. ijaresm.com

Thermal Analysis : Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperatures, including the glass transition and melting point, which helps in identifying the eutectic composition. nih.gov

Physicochemical Properties : Key properties such as density, viscosity, conductivity, and surface tension are measured to assess the solvent's suitability for various applications. elsevierpure.com

The table below shows the characterization data for DESs formed from tetrapropylammonium bromide (TPAB) and various hydrogen bond donors (HBDs), which serve as a proxy for triethylmethylammonium-based systems. elsevierpure.com

| HBA | HBD | Molar Ratio (HBA:HBD) | Density (g/cm³) | Viscosity (cP) | Conductivity (μS/cm) | Refractive Index |

| TPAB | Ethylene Glycol | 1:4 | 1.096 - 1.218 | 6.02 - 1510.0 | 167.2 - 11500.0 | 1.4466 - 1.4908 |

| TPAB | Triethylene Glycol | 1:3 | 1.096 - 1.218 | 6.02 - 1510.0 | 167.2 - 11500.0 | 1.4466 - 1.4908 |

| TPAB | Glycerol | 1:3 | 1.096 - 1.218 | 6.02 - 1510.0 | 167.2 - 11500.0 | 1.4466 - 1.4908 |

Note: Property ranges were measured over a temperature range of 293.15 to 353.15 K. elsevierpure.com

A primary application of DESs in the pharmaceutical and chemical industries is their ability to enhance the solubility of poorly soluble compounds. semanticscholar.org The strong hydrogen-bonding network within the DES can interact with solute molecules, disrupting their crystal lattice energy and facilitating dissolution. nih.gov This makes DESs effective solvents for many active pharmaceutical ingredients (APIs) that have low aqueous solubility. semanticscholar.orgnih.gov

For example, DESs based on choline chloride have been shown to dramatically increase the solubility of drugs like dapsone. nih.gov Similarly, menthol-based DESs significantly enhance the solubility of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and mefenamic acid. nih.gov The solubility of a given compound can be tuned by altering the composition of the DES, such as the choice of HBD and the HBA:HBD molar ratio. mdpi.com While specific data for triethylmethylammonium-based DES are not available, their chemical similarity to other quaternary ammonium salts suggests they would also possess a strong capability to dissolve a wide range of solutes. nih.govnih.gov

A defining characteristic of most DESs is their relatively high viscosity compared to conventional molecular solvents. nih.govpsecommunity.org This high viscosity arises from the extensive hydrogen-bonding network and van der Waals interactions between the constituent ions and molecules. researchgate.net

The viscosity of DESs is highly dependent on temperature. An increase in temperature leads to a significant, non-linear decrease in viscosity. nih.gov This is because thermal energy disrupts the hydrogen bonds, increasing the mobility of the components and the free volume within the liquid. nih.govnih.gov This relationship is crucial for practical applications, as operating at a slightly elevated temperature can make the solvent much easier to handle and improve mass transfer. nih.gov

The table below illustrates the temperature dependence of viscosity for DESs based on tetrabutylammonium bromide (TBABr), a close structural analog to this compound.

| DES System (TBABr:HBD) | HBD % | Viscosity at 303 K (mPa·s) | Viscosity at 333 K (mPa·s) |

| TBABr:Ethylene Glycol | 85.7% | - | 5.7 |

| TBABr:1,3-Propanediol | 85.7% | - | 19.0 |

| TBABr:1,5-Pentanediol | 85.7% | - | 28.0 |

| TBABr:Glycerol | 90.0% | 467.2 | 57.5 |

Data extracted from studies on TBABr-based DESs. nih.gov

The data clearly show that viscosity decreases sharply as the temperature increases from 303 K (30 °C) to 333 K (60 °C). nih.gov The choice of HBD also has a profound effect, with glycerol, which has three hydroxyl groups, forming a more extensive and stronger hydrogen-bond network, resulting in significantly higher viscosity. nih.govsemanticscholar.org

Solute-Solvent Interaction Dynamics in Triethylmethylammonium-Containing Liquid Systems

Detailed studies focusing specifically on the solute-solvent interaction dynamics of this compound within ionic liquids or deep eutectic solvents are not present in the reviewed literature. Research in this area typically investigates more common quaternary ammonium cations, and specific findings for the triethylmethylammonium cation are not available.

Influence on Volumetric and Acoustic Properties

There is no available research data on the volumetric and acoustic properties of solutions containing this compound. Consequently, information regarding its apparent molar volume, isentropic compressibility, and how these properties are influenced by solute-solvent interactions cannot be provided.

Vapor-Liquid Equilibrium Studies of Triethylmethylammonium Ionic Liquid Mixtures

Vapor-liquid equilibrium (VLE) studies for mixtures containing this compound have not been reported in the scientific literature. While VLE data exists for a wide range of other ionic liquids, including various bromide-based salts, specific experimental data, and thermodynamic models for this compound systems are not available.

Electrochemical Investigations and Applications

Triethylmethylammonium Bromide as an Electrolyte Component

Quaternary ammonium (B1175870) salts are often employed in electrolytes for electrochemical cells due to their ionic conductivity and electrochemical stability. While general principles apply, the specific performance of this compound is not well-characterized in the available literature.

Electrochemical Characterization of Triethylmethylammonium-Based Electrolytes

Application in Rechargeable Electrochemical Cells and Batteries

This compound has been identified as a potential component in electrolytes for rechargeable electrochemical cells, particularly in the context of zinc-bromine batteries. However, specific performance data of batteries utilizing electrolytes containing this compound are not detailed in the available scientific papers and patents. The research in this area tends to focus more broadly on other quaternary ammonium bromides as bromine complexing agents.

Conductivity and Electrochemical Stability Range Assessment

Precise measurements of the ionic conductivity of this compound solutions and its electrochemical stability window are not extensively reported. While a study on the ionic conductance of the closely related ethyltrimethylammonium bromide exists, this data cannot be directly extrapolated to this compound researchgate.net. The electrochemical stability is a critical parameter for electrolyte components, but specific values for this compound remain to be documented in the literature.

Electrocatalysis Mediated by Triethylmethylammonium Systems

The role of quaternary ammonium salts in mediating electrocatalytic reactions is an area of active research. However, studies specifically investigating the electrocatalytic properties of this compound are scarce.

Electrocatalytic Reduction Reactions

There is a lack of specific research on electrocatalytic reduction reactions mediated by this compound. The available literature on electrocatalysis involving quaternary ammonium bromides predominantly focuses on other compounds, such as cetyltrimethylammonium bromide, in applications like the electrocatalytic reduction of dioxygen researchgate.net.

Investigation of Metal Alloy Catalyst Synthesis in Triethylmethylammonium Ionic Liquids

The use of ionic liquids as media for the synthesis of metal alloy catalysts is a known methodology. However, no specific studies were found that utilize this compound for this purpose. Research in this field has explored a variety of other ionic liquids as templates or solvents for the creation of bimetallic nanoparticles and other catalytic materials.

Bromide Oxidation Electrochemistry in Triethylmethylammonium Ionic Liquids

The electrochemical oxidation of bromide in ionic liquids is a complex process that has been investigated in various media, although specific studies focusing solely on triethylmethylammonium-based ionic liquids are not extensively detailed in the current body of scientific literature. However, insights can be drawn from research conducted in other aprotic ionic liquids, such as those based on the 1-butyl-3-methylimidazolium ([C4mim]) cation. These studies provide a foundational understanding of the likely mechanisms and reactions that would occur in a triethylmethylammonium environment.

The electrochemical oxidation of the bromide anion (Br⁻) at a platinum electrode in an aprotic ionic liquid typically proceeds through a multi-step mechanism. The initial step involves the direct oxidation of bromide to bromine (Br₂). This is a heterogeneous reaction occurring at the electrode surface. Subsequently, the newly formed bromine can react with excess bromide ions present in the ionic liquid in a homogeneous chemical reaction to form the tribromide anion (Br₃⁻) researchgate.net.

Heterogeneous Electron Transfer: 2Br⁻ → Br₂ + 2e⁻

Homogeneous Chemical Reaction: Br₂ + Br⁻ ⇌ Br₃⁻

The kinetics of this process are often found to be irreversible, with the rate-determining step being the initial electron transfer from the bromide anion to form bromine researchgate.net.

Detailed research findings in a comparable ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₄mim][NTf₂]), have provided quantitative data on the equilibrium of the tribromide formation. The equilibrium constant (Keq) for the formation of the tribromide anion from bromine and bromide was determined, highlighting the stability of the tribromide species in this ionic liquid environment.

| Solvent | Equilibrium Constant (Keq) for Br₂ + Br⁻ ⇌ Br₃⁻ (M⁻¹) |

|---|---|

| 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | 3 × 10³ |

| Acetonitrile | 9 × 10⁶ |

This table presents the equilibrium constants for the formation of the tribromide anion in an imidazolium-based ionic liquid and a conventional aprotic solvent for comparative purposes researchgate.net.

The data indicates that the formation of the tribromide anion is significantly favored in the conventional aprotic solvent, acetonitrile, as compared to the imidazolium-based ionic liquid. This difference in the equilibrium constant suggests that the solvent environment plays a crucial role in the stability of the polyhalide species. While direct data for triethylmethylammonium-based ionic liquids is not available, it is anticipated that the electrochemical oxidation of bromide would follow a similar mechanistic pathway, with the specific potentials and reaction kinetics being influenced by the unique physicochemical properties of the triethylmethylammonium cation.

Crystal Engineering and Supramolecular Chemistry

Crystal Structure Determination of Triethylmethylammonium Bromide and its Complexes

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

In the solid state, the arrangement of ions is dictated by a network of non-covalent interactions. For salts containing cations like triethylmethylammonium, hydrogen bonding and other weak interactions are pivotal in defining the crystal lattice. In the case of the analogous triethylammonium (B8662869) bromide, the N-H proton of the cation forms hydrogen bonds with the bromide anion. nih.gov

Structural Distortion and Phase Transitions Under External Stimuli (e.g., Pressure)

The application of external stimuli, such as high pressure, can induce significant changes in the crystal structure of molecular compounds, leading to structural distortions and phase transitions. Research on a complex containing the triethylmethylammonium cation, namely triethylmethylammonium tetrabromoferrate(III) , offers valuable insights into this phenomenon. gla.ac.uk

This hybrid organic-inorganic material exhibits piezochromism, changing color from orange to dark red at approximately 2 GPa, and eventually becoming opaque black at higher pressures. gla.ac.uk This color change is indicative of alterations in the electronic landscape, which are directly linked to structural modifications. High-pressure X-ray diffraction and Raman spectroscopy studies reveal that the compound undergoes reversible structural distortion. This mechanical softness is a key factor in its ability to respond to pressure. The study highlights a significant narrowing of the band gap by 1.22 eV at 20.3 GPa. Furthermore, an enhancement in photoluminescence is observed up to 17.3 GPa, which correlates with the onset of structural distortion and amorphization. gla.ac.uk This behavior underscores the potential for tuning the physical properties of materials containing the triethylmethylammonium cation through the application of external pressure.

Supramolecular Architectures Involving Triethylmethylammonium Cations

The triethylmethylammonium cation, as a building block in supramolecular chemistry, can participate in the formation of a variety of organized structures through non-covalent interactions. Its size, shape, and charge influence the resulting architecture.

Self-Assembly Processes and Network Formation

Quaternary ammonium (B1175870) salts are well-known for their ability to self-assemble in solution, forming micelles, vesicles, and other aggregates. This behavior is driven by the amphiphilic nature of the cation, where the charged head group interacts favorably with polar solvents, while the alkyl chains are hydrophobic. While this compound has relatively short alkyl chains, the principles of self-assembly still apply, particularly in the formation of crystalline networks.

In the solid state, the interplay of hydrogen bonds, ion pairing, and van der Waals forces can lead to the formation of extended networks. The directionality of these interactions can guide the assembly of the cations and anions into specific motifs, such as layers or channels. The structure of related quaternary ammonium salts often reveals such layered arrangements, where the cationic head groups and anions form a hydrophilic layer, and the alkyl groups of adjacent cations interdigitate to form a hydrophobic layer.

Host-Guest Chemistry with Triethylmethylammonium Derivatives

The triethylmethylammonium cation can act as a guest in various host-guest systems. The binding of the cation within a host molecule is typically driven by a combination of electrostatic interactions, hydrogen bonding, and size/shape complementarity. Macrocyclic hosts such as crown ethers, calixarenes, and cyclodextrins are known to encapsulate ammonium ions. nih.gov

The encapsulation of an ammonium guest within a host cavity can significantly alter the properties of both the host and the guest. For instance, the solubility of the guest can be modified, and its reactivity can be tuned by the microenvironment of the host's interior. The binding affinity is dependent on several factors, including the size of the host's cavity, the nature of the solvent, and the presence of specific binding sites within the host that can interact with the guest. While specific studies on the host-guest chemistry of the triethylmethylammonium cation are not extensively documented, the principles derived from studies of other tetraalkylammonium ions are directly applicable.

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. iqpc.com For systems involving this compound, several crystal engineering strategies can be envisioned.

The primary tools for engineering the crystal structures of such organic salts are strong and weak hydrogen bonds, as well as halogen bonds. By systematically modifying the cation or anion, or by introducing co-formers, it is possible to create new supramolecular synthons—structural units that are formed by intermolecular interactions.

For example, the introduction of molecules with strong hydrogen bond donor or acceptor sites can lead to the formation of co-crystals with novel network structures. The bromide ion itself can participate in halogen bonding, acting as a halogen bond acceptor. This interaction is directional and can be used to control the assembly of molecules in the solid state.

Furthermore, the principles of crystal engineering can be used to design materials with specific physical properties. For instance, by controlling the packing of the triethylmethylammonium cations and bromide anions, it may be possible to influence properties such as melting point, solubility, and mechanical stability. The study of polymorphism—the ability of a compound to exist in more than one crystal form—is also a key aspect of crystal engineering, as different polymorphs can exhibit distinct properties.

Advanced Material Synthesis and Functionalization

Utilization of Triethylmethylammonium Bromide as a Template in Material Synthesis

As a templating agent, or structure-directing agent (SDA), this compound guides the formation of porous materials, leading to structures with highly specific and controlled properties. The size, shape, and charge distribution of the triethylmethylammonium cation are crucial in orchestrating the assembly of inorganic precursors into well-defined crystalline frameworks.

Zeolite Synthesis and Structural Directing Agent Role

In the synthesis of zeolites, this compound is particularly effective as a structure-directing agent (SDA). cas.cz Zeolites are crystalline aluminosilicates with porous structures that have widespread applications in catalysis and separation. The organic cation of this compound becomes occluded within the forming inorganic framework, directing the arrangement of silica (B1680970) and alumina (B75360) tetrahedra to create a specific pore architecture. researchgate.net

Research has demonstrated that this compound is an optimal template for the synthesis of ZSM-12, a high-silica zeolite with a one-dimensional pore structure. cas.cz The use of this specific SDA allows for the synthesis of ZSM-12 over a broad range of Si/Al ratios, which is critical for tuning the acidic and catalytic properties of the final material. cas.czresearchgate.net The crystallization rate of zeolites like (Al)ZSM-12 and (Fe)ZSM-12 is influenced by the concentration of trivalent cations (Al, Fe) in the reaction mixture; a higher concentration of these cations leads to a slower apparent rate of crystallization. cas.czresearchgate.net The effectiveness of a given SDA in zeolite synthesis is not solely dependent on bulk energetic factors but is also critically influenced by kinetic factors related to the specific structure of the SDA and its interactions during the nucleation of zeolite precursors. ornl.gov

Table 1: Influence of this compound on Zeolite ZSM-12 Synthesis

| Property | Observation | Reference |

|---|---|---|

| Zeolite Type | ZSM-12 | cas.cz |

| SDA Role | Optimal template for ZSM-12 structure | cas.cz |

| Si/Al Ratio | Enables synthesis over a broad range (min. ratio ~35) | cas.czresearchgate.net |

| Crystallization Rate | Inversely related to Al or Fe concentration | cas.cz |

Preparation of Novel Materials with Specific Properties

Beyond conventional zeolites, this compound is employed in the synthesis of novel materials where its structure-directing properties are paramount. For instance, it has been used in self-assembly processes to create A2BX4-type hybrid organic-inorganic compounds. researchgate.net In one study, this compound was reacted with cadmium bromide, resulting in a hybrid compound, [TEAMA]2[CdBr4], which exhibits a temperature-induced phase transition. researchgate.net This property is directly linked to the dynamic behavior of the triethylmethylammonium cations within the crystal lattice. researchgate.net

The compound's utility also extends to its role as a reactive component in the synthesis of other specialized chemicals, such as fluorinated compounds and ionic liquids. fu-berlin.deresearchgate.net For example, it has been used as a starting material in fluorination reactions with dilute fluorine to produce difluoridobromate(I) salts. fu-berlin.de These examples highlight the versatility of this compound in creating functional materials with tailored thermal, optical, or chemical properties.

This compound in Polymer Science

In the realm of polymer science, this compound and similar quaternary ammonium (B1175870) salts serve as catalysts and modifiers, influencing both the synthesis of polymers and the properties of the final polymeric materials.

Applications in Polymerization Reactions

Quaternary ammonium salts, including this compound, are widely used as phase-transfer catalysts (PTCs) in polymerization reactions. wikipedia.orgalfachemic.com PTCs are essential for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous phase and an organic phase. The catalyst functions by transporting an ion or reactant from one phase to the other, thereby accelerating the reaction. wikipedia.org

In polymerization, this compound can facilitate nucleophilic substitution reactions, which are fundamental to the formation of various polymers like polyesters and polyethers. wikipedia.orgbiosynth.com By acting as a PTC, it enables the use of a wider range of reaction conditions and can increase reaction rates and yields, making polymerization processes more efficient. alfachemic.com Polymer-supported quaternary ammonium salts have shown particularly high catalytic activity, combining the benefits of phase-transfer catalysis with the ease of catalyst separation. acs.org

Influence on Polymer Properties and Degradation

The incorporation of ionic compounds like this compound can influence the physical and chemical properties of polymers. As additives, quaternary ammonium salts can affect a polymer's thermal stability, mechanical strength, and degradation behavior. For example, the presence of such salts can alter the degradation pathways of polymers like poly(methyl methacrylate) (PMMA). The bromide counter-ion can act as a radical species upon thermal decomposition, potentially initiating degradation at lower temperatures.

Furthermore, the ionic nature of this compound can impact the morphology and performance of polymer composites. In the development of nanocomposites, surface modification of fillers (such as cellulose (B213188) nanocrystals) with quaternary ammonium salts can improve their dispersion in non-polar polymer matrices. rsc.org This enhanced dispersion leads to improved mechanical and thermal properties of the final composite material. The interaction between the quaternary ammonium salt and the polymer matrix is crucial for achieving these desired enhancements.

Development of Supported Catalysts and Functionalized Surfaces

The ability of this compound to modify surfaces is leveraged in the development of advanced supported catalysts and functional materials. By altering the surface chemistry of a substrate, it can enhance catalytic activity, improve selectivity, and create surfaces with specific functionalities.

Quaternary ammonium salts are used to modify the surfaces of catalyst supports such as activated carbon, clays, and various fibers. nih.govresearchgate.net This modification can alter the surface charge distribution, which is crucial for controlling the adsorption of reactants and the interaction with catalytic species. nih.gov For example, modifying a negatively charged surface with a cationic quaternary ammonium salt like this compound can create a positively charged surface, which can enhance the adsorption of anionic reactants through electrostatic attraction. nih.gov

In the synthesis of nanoparticle catalysts, quaternary ammonium salts can act as stabilizing agents. They can stabilize metal nanoparticles, such as silver (Ag(0)), through electrostatic interactions and steric effects, preventing aggregation and maintaining high catalytic activity. nih.gov For instance, quaternary ammonium functionalized polyacrylonitrile (B21495) fibers have been used as supports for Ag(0) nanoparticles, creating highly active and reusable catalysts for reduction reactions. nih.gov The functionalization of surfaces with these salts is a versatile strategy for designing advanced catalytic systems with improved performance and stability.

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations of Triethylmethylammonium Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of chemical systems over time. This approach is particularly useful for understanding the collective behavior of molecules, such as self-assembly and transport properties.

While specific MD simulation studies on triethylmethylammonium bromide are not extensively documented in the reviewed literature, the behavior of analogous quaternary ammonium (B1175870) compounds, such as tetraethylammonium (B1195904) bromide (TEABr), provides a framework for understanding its expected behavior. For instance, MD simulations of TEABr-based deep eutectic solvents (DESs) have been used to investigate the structural characteristics and interactions within the solvent system. mdpi.com

In a typical MD simulation of a quaternary ammonium salt in a solvent, the following aspects are generally investigated:

Radial Distribution Functions (RDFs): RDFs are used to understand the local structure of the system by describing the probability of finding an atom at a certain distance from a reference atom. For a this compound system, RDFs would be calculated to analyze the interactions between the triethylmethylammonium cation, the bromide anion, and the solvent molecules. This can reveal details about ion pairing and solvation shells.

Hydrogen Bonding: In protic solvents, the extent and dynamics of hydrogen bonding between the solvent molecules and the bromide anion can be quantified. Although the triethylmethylammonium cation cannot donate hydrogen bonds, it can act as a hydrogen bond acceptor through its charged nitrogen atom.

Micelle Formation: For amphiphilic quaternary ammonium salts with longer alkyl chains, MD simulations can be used to study the spontaneous formation of micelles in solution. This involves tracking the aggregation of surfactant molecules and characterizing the resulting micellar structures, including their size, shape, and the distribution of counterions. nih.govscielo.brresearchgate.net

Table 1: Illustrative Data from Molecular Dynamics Simulations of a Quaternary Ammonium Bromide System

| Property | Description | Example Value (from analogous systems) |

| Self-diffusion coefficient of cation | A measure of the translational mobility of the cation in the solvent. | 1.5 x 10-9 m2/s |

| Self-diffusion coefficient of anion | A measure of the translational mobility of the anion in the solvent. | 1.8 x 10-9 m2/s |

| Coordination number of Br- around N+ | The average number of bromide ions in the first solvation shell of the quaternary ammonium cation. | 1.2 |

| Hydrogen bonds per Br- | The average number of hydrogen bonds formed between the bromide anion and solvent molecules. | 4.5 |

Note: The values in this table are for illustrative purposes and are based on data from simulations of similar quaternary ammonium bromide systems. Specific values for this compound would require dedicated simulations.

Density Functional Theory (DFT) Studies on Triethylmethylammonium Compounds

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT is a popular and versatile method in chemistry and materials science, offering a good balance between accuracy and computational cost.

DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of triethylmethylammonium compounds. Specific applications of DFT to the triethylmethylammonium cation would include:

Geometry Optimization: DFT can be used to determine the most stable three-dimensional structure of the triethylmethylammonium cation and its ion pair with the bromide anion. This includes predicting bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. This allows for the identification of characteristic vibrational modes of the triethylmethylammonium cation.

Electronic Properties: DFT can be used to calculate various electronic properties, such as the distribution of electron density, the molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These properties are important for understanding the reactivity and intermolecular interactions of the compound.

Interaction Energies: DFT is a powerful tool for calculating the interaction energy between the triethylmethylammonium cation and the bromide anion, as well as with solvent molecules. This provides insight into the strength of ion pairing and solvation. researchgate.net Natural Bond Orbital (NBO) analysis can further be used to understand charge transfer and specific orbital interactions.

Table 2: Representative Data from DFT Calculations on a Quaternary Ammonium Cation

| Property | Description | Example Result (from analogous systems) |

| Optimized C-N bond length | The calculated equilibrium distance between a carbon atom of an ethyl group and the central nitrogen atom. | 1.50 Å |

| Mulliken charge on N atom | The partial charge on the central nitrogen atom, indicating the distribution of electron density. | +0.25 e |

| HOMO-LUMO energy gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to the chemical reactivity and stability of the molecule. | 6.8 eV |

| Cation-anion interaction energy | The calculated energy released upon the formation of the ion pair from the individual ions, indicating the strength of the electrostatic interaction. | -350 kJ/mol |

Note: The values in this table are for illustrative purposes and are based on data from DFT calculations on similar quaternary ammonium cations. Specific values for the triethylmethylammonium cation would require specific DFT calculations.

COSMO-RS Modeling for Predicting Triethylmethylammonium-Based Deep Eutectic Solvent Properties

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method that combines quantum chemistry with statistical thermodynamics to predict the thermodynamic properties of liquid mixtures. It is particularly useful for screening and designing solvents, including deep eutectic solvents (DESs), for specific applications. nih.gov

COSMO-RS calculations are based on the σ-profiles of the individual components of a mixture. A σ-profile is a histogram of the screening charge density on the surface of a molecule in a virtual conductor. By analyzing the interactions between the σ-profiles of the components, COSMO-RS can predict a wide range of thermodynamic properties.

For triethylmethylammonium-based DESs, COSMO-RS can be used to predict:

Phase Diagrams: COSMO-RS can be used to calculate the solid-liquid equilibrium (SLE) phase diagram of a mixture of this compound and a hydrogen bond donor (HBD), allowing for the prediction of the eutectic point. researchgate.net

Activity Coefficients: The activity coefficient of a solute in a DES can be predicted, which is crucial for understanding the solubility of different compounds in the solvent.

Thermophysical Properties: While not a direct output, the insights from COSMO-RS on intermolecular interactions can be correlated with macroscopic properties like viscosity, density, and ionic conductivity. semanticscholar.orgdntb.gov.uanih.govresearchgate.net Studies on similar tetralkylammonium bromide-based DESs have shown how the nature of the HBD and the molar ratio of the components influence these properties. elsevierpure.com

Gas Solubility: COSMO-RS is a powerful tool for predicting the solubility of gases like CO2 in ionic liquids and DESs, which is important for gas capture applications. nih.gov

Table 3: Predicted Properties of a Hypothetical this compound-Based DES using COSMO-RS

| Property | Description | Predicted Trend |

| Eutectic Temperature | The lowest temperature at which the mixture of this compound and a hydrogen bond donor exists as a liquid. | Decreases with increasing strength of hydrogen bonding between the components. |

| Solubility of a nonpolar solute | The ability of the DES to dissolve a nonpolar compound. | Generally low, as the DES is highly polar. |

| CO2 Solubility | The capacity of the DES to absorb carbon dioxide. | Influenced by the free volume and the specific interactions (e.g., hydrogen bonding) within the DES. |

| Viscosity | A measure of the fluid's resistance to flow. | Decreases with increasing temperature and is highly dependent on the choice of hydrogen bond donor. |

Note: This table illustrates the type of predictive information that can be obtained from COSMO-RS modeling for a hypothetical DES containing this compound. The specific values and trends would depend on the chosen hydrogen bond donor and the molar ratio.

Emerging Research Frontiers and Interdisciplinary Investigations

Environmental Remediation Applications of Triethylmethylammonium Bromide

While direct applications of this compound in large-scale environmental remediation projects are not yet widely documented, the properties of related quaternary ammonium (B1175870) compounds (QACs) and similar amines suggest potential avenues for exploration. Surfactant-enhanced soil washing is a remediation technique that utilizes surfactants to remove contaminants from soil. nih.govenvirotecnics.com The amphiphilic nature of surfactants allows them to increase the solubility and mobility of hydrophobic organic pollutants, facilitating their removal. nih.gov Cationic surfactants, such as this compound, could potentially be employed in this context, although research is needed to determine their efficacy and environmental compatibility for specific contaminants.

Another related area of interest is the use of amines in solvent extraction processes for remediation. For instance, the Basic Extractive Sludge Treatment (B.E.S.T.®) process utilizes triethylamine (B128534) to separate organic contaminants from sludges, soils, and sediments. epa.gov This process leverages the inverse miscibility of triethylamine with water to effectively extract pollutants. epa.gov While distinct from a direct application of this compound, this highlights the potential utility of the triethyl- functional group in environmental cleanup technologies.

Further research is required to fully investigate the viability of this compound in environmental remediation, including its effectiveness for various pollutants, potential interactions with soil matrices, and its own environmental fate and transport.

Eco-toxicological Studies on Triethylmethylammonium Ionic Liquid Formulations

The increasing use of ionic liquids, including those based on quaternary ammonium compounds, has prompted investigations into their potential environmental impact. researchgate.netelsevierpure.comacs.org While specific eco-toxicological data for this compound is limited in publicly available literature, general trends observed for QACs provide a basis for preliminary assessment.

The toxicity of QACs to aquatic organisms is a key area of concern. researchgate.netelsevierpure.com Studies on various QACs have shown a range of toxic effects, with some compounds exhibiting acute and chronic toxicity to susceptible aquatic life. elsevierpure.com The structure of the QAC, including the length of the alkyl chains, can significantly influence its toxicity. researchgate.net Generally, QACs with longer alkyl chains tend to be more toxic. researchgate.net Given that this compound possesses relatively short ethyl and methyl groups, it might be hypothesized to have lower toxicity compared to QACs with longer alkyl chains, such as cetyltrimethylammonium bromide (CTAB). However, comprehensive testing is necessary to confirm this.

The biodegradability of QACs is another critical factor in their environmental risk assessment. Research has shown that some QACs are biodegradable in aquatic environments, with half-lives ranging from a few hours to several days. researchgate.net The rate of degradation is influenced by the compound's chemical structure. researchgate.net

Table 1: General Eco-toxicological Profile of Quaternary Ammonium Compounds (QACs)

| Parameter | General Observation for QACs | Potential Implication for this compound |

| Aquatic Toxicity | Varies significantly with structure; longer alkyl chains often increase toxicity. researchgate.net | Potentially lower toxicity compared to long-chain QACs due to shorter alkyl groups. |

| Biodegradability | Many QACs are biodegradable under aerobic conditions. researchgate.net | Likely to be biodegradable, but specific rates are unknown. |

| Health Effects | Some QACs are known skin and respiratory irritants. ca.gov | May cause irritation upon contact or inhalation. |

This table is based on general data for the class of Quaternary Ammonium Compounds and not on specific experimental data for this compound.

Advanced Sensing and Energy Storage Technologies

The electrochemical properties of this compound and its derivatives have led to their investigation in advanced sensing and energy storage applications.

In the field of chemical sensors, a related compound, triethyl-12-mercaptododecylammonium bromide, has been used to modify microcantilever sensors for the detection of chromate (B82759) ions in aqueous solutions. These modified sensors demonstrated the ability to detect nanomolar concentrations of chromate, showcasing a sensitivity superior to that of ion-selective electrodes. This suggests the potential for developing highly sensitive sensors for various environmental pollutants based on triethylmethylammonium functional groups.

In the realm of energy storage, quaternary ammonium salts are being explored as additives in bromine-based flow batteries. researchgate.net Specifically, in zinc-bromine flow batteries, tetraethylammonium (B1195904) bromide, a close structural analog of this compound, has been shown to act as a bromine-fixing additive. researchgate.net This additive helps to slow the diffusion of bromine, leading to enhanced capacity retention of the battery. researchgate.net The use of such additives is crucial for improving the performance and longevity of these energy storage systems. researchgate.net The structural similarity of this compound suggests it could also be a candidate for similar applications in redox flow batteries.

Table 2: Potential Applications of Triethylmethylammonium Compounds in Technology

| Technology | Specific Application | Observed/Potential Benefit | Related Compound Studied |

| Chemical Sensors | Detection of environmental pollutants (e.g., chromate). | High sensitivity at nanomolar concentrations. | triethyl-12-mercaptododecylammonium bromide |

| Energy Storage | Additive in zinc-bromine flow batteries. | Enhanced capacity retention by slowing bromine diffusion. researchgate.net | Tetraethylammonium bromide researchgate.net |

Exploration of Triethylmethylammonium Compounds in Advanced Chemical Technologies

This compound and its derivatives are also finding applications in various advanced chemical technologies, particularly as catalysts. Quaternary ammonium salts are well-known as effective phase-transfer catalysts (PTCs) in organic synthesis. These catalysts facilitate the reaction between reactants located in different immiscible phases, such as an aqueous phase and an organic phase.

While specific studies detailing the use of this compound as a PTC are not abundant, the catalytic activity of a closely related compound, 1,4-bis(triethylmethylammonium)benzene dibromide, has been demonstrated in the synthesis of dichlorocyclopropane from various olefins. This highlights the potential of the triethylmethylammonium cation to function as an effective phase-transfer catalyst.

Furthermore, the broader class of quaternary ammonium bromides, such as tetrabutylammonium (B224687) bromide (TBAB), is widely used in palladium-catalyzed cross-coupling reactions, like the Heck reaction. In these reactions, the quaternary ammonium salt can act as a co-catalyst or a stabilizer for the palladium catalyst, leading to improved reaction yields and selectivity. Given the structural and chemical similarities, it is plausible that this compound could also serve a similar role in such catalytic systems.

The exploration of triethylmethylammonium compounds in these and other advanced chemical technologies is an active area of research, with the potential to lead to more efficient and sustainable chemical processes.

Q & A

Q. What are the standard methodologies for synthesizing triethylmethylammonium bromide and validating its purity in academic research?

this compound can be synthesized via quaternization of triethylamine with methyl bromide in a polar solvent (e.g., acetone) under reflux. Post-synthesis purification involves recrystallization from ethanol or acetonitrile. Purity validation requires:

- 1H/13C NMR spectroscopy to confirm molecular structure and absence of unreacted precursors.

- Ion chromatography to verify bromide counterion stoichiometry.

- X-ray diffraction (XRD) for crystalline phase identification, as polymorphic forms (e.g., trans–gauche vs. trans–trans conformations) can affect physicochemical properties .

Q. How does the solubility profile of this compound influence its selection as a phase-transfer catalyst?

this compound exhibits high solubility in polar aprotic solvents (e.g., DMF, acetonitrile) and moderate solubility in water. This dual solubility enables its use in liquid-liquid phase-transfer catalysis for reactions like nucleophilic substitutions. Researchers should optimize solvent systems using:

Q. What spectroscopic techniques are most effective for characterizing the ionic interactions of this compound in solution?

- Fourier-transform infrared spectroscopy (FTIR) : Identify bromide anion interactions via stretching modes (e.g., Br–N+ vibrations at 600–800 cm⁻¹).

- Inelastic neutron scattering (INS) : Resolve low-frequency torsional modes of ethyl/methyl groups (100–400 cm⁻¹), critical for understanding lattice dynamics in crystalline forms .

- Raman spectroscopy : Detect cation-anion charge transfer bands in non-aqueous solvents .

Advanced Research Questions

Q. How do polymorphic variations in this compound impact its performance in deep eutectic solvent (DES) formulations?

Polymorphs with trans–trans vs. trans–gauche conformations (e.g., CSD ref codes HIVROT and AYEZOW) exhibit distinct hydrogen-bonding networks. These structural differences alter DES properties:

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (Td) often arise from moisture sensitivity or impurities. To address this:

Q. How can researchers optimize the use of this compound in asymmetric synthesis while minimizing side reactions?

The bulky triethylmethylammonium cation can sterically hinder undesired pathways. Methodological considerations include:

- Kinetic isotope effects (KIE) : Probe mechanistic pathways in deuterated solvents.

- Chiral HPLC : Monitor enantiomeric excess when paired with chiral counterions (e.g., BINOL-phosphate).

- Reaction calorimetry : Track exothermicity to prevent runaway reactions in scaled-up protocols .

Data Contradiction Analysis

Q. Why do vibrational spectra of this compound vary across literature reports?

Variations in INS or Raman spectra often stem from:

- Crystallographic anisotropy : Ethyl group torsional modes differ between single-crystal vs. polycrystalline samples.

- Hydration state : Water molecules can perturb Br–N+ vibrational frequencies.

- Resolution : High-resolution INS (e.g., at spallation sources) vs. benchtop FTIR may report conflicting peak assignments. Cross-validate with periodic-DFT simulations .

Experimental Design Guidelines

Q. What controls are essential when studying this compound in electrochemical applications?

- Ionic conductivity calibration : Use impedance spectroscopy with blocking electrodes to separate bulk vs. grain boundary contributions.

- Counterion interference tests : Replace bromide with non-reactive anions (e.g., PF6⁻) to isolate cation effects.

- Stability windows : Perform cyclic voltammetry in glovebox conditions to avoid oxygen/moisture artifacts .

Safety and Handling

Q. What precautions are critical for handling this compound in academic labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.